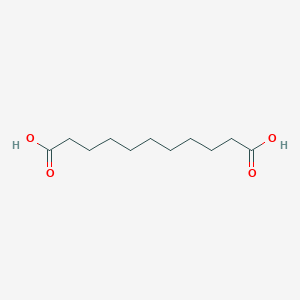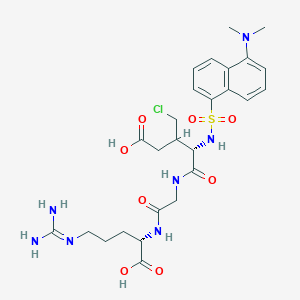
Degrck
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Degrck, also known as Degradopeptidase, is a type of enzyme that plays an important role in the degradation of peptides. It is found in various organisms, including bacteria, fungi, and mammals. The enzyme has been the focus of scientific research due to its potential applications in the field of biotechnology.
作用機序
Degrck cleaves peptide bonds between amino acids in a specific sequence, known as the N-terminal side of the peptide bond. The enzyme recognizes the amino acid sequence of the peptide and hydrolyzes the peptide bond, releasing the amino acid at the N-terminal end of the peptide.
生化学的および生理学的効果
Degrck has various biochemical and physiological effects, including the degradation of peptides in the digestive system and the regulation of peptide signaling pathways. The enzyme is involved in the breakdown of dietary proteins in the small intestine, releasing amino acids for absorption into the bloodstream. It also plays a role in the regulation of peptide hormones, such as insulin and glucagon, which are involved in the control of blood sugar levels.
実験室実験の利点と制限
Degrck has several advantages for lab experiments, including its high specificity and efficiency in peptide cleavage. It can be used to study the structure and function of peptides, as well as to modify peptides for therapeutic purposes. However, the enzyme has some limitations, including its sensitivity to pH and temperature, which can affect its activity. It is also limited in its ability to cleave certain peptide bonds, depending on the amino acid sequence.
将来の方向性
There are several future directions for research on degrck, including the development of more efficient and stable variants of the enzyme. Protein engineering techniques can be used to modify the enzyme's amino acid sequence to improve its properties, such as stability and activity. Additionally, degrck can be used in the development of new peptide-based drugs, which have the potential to treat a variety of diseases, including cancer and diabetes. Further research is needed to explore the full potential of degrck in biotechnology and medicine.
In conclusion, degrck is an important enzyme that plays a crucial role in the degradation of peptides. It has various applications in scientific research, including the study of peptide degradation and the development of peptide-based drugs. The enzyme's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research highlight its potential for biotechnology and medicine.
合成法
Degrck can be synthesized through various methods, including recombinant DNA technology and protein engineering. Recombinant DNA technology involves the insertion of the gene that codes for degrck into a host organism, such as bacteria or yeast. The host organism is then grown in a culture medium, and the enzyme is extracted and purified. Protein engineering involves the modification of the enzyme's amino acid sequence to improve its properties, such as stability and activity.
科学的研究の応用
Degrck has various applications in scientific research, including the study of peptide degradation and the development of peptide-based drugs. The enzyme can be used to cleave specific peptide bonds, allowing researchers to study the structure and function of peptides. It can also be used to modify peptides for therapeutic purposes, such as improving their stability and bioavailability.
特性
CAS番号 |
119206-61-0 |
|---|---|
製品名 |
Degrck |
分子式 |
C26H36ClN7O8S |
分子量 |
642.1 g/mol |
IUPAC名 |
(4S)-5-[[2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-2-oxoethyl]amino]-3-(chloromethyl)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H36ClN7O8S/c1-34(2)19-9-3-7-17-16(19)6-4-10-20(17)43(41,42)33-23(15(13-27)12-22(36)37)24(38)31-14-21(35)32-18(25(39)40)8-5-11-30-26(28)29/h3-4,6-7,9-10,15,18,23,33H,5,8,11-14H2,1-2H3,(H,31,38)(H,32,35)(H,36,37)(H,39,40)(H4,28,29,30)/t15?,18-,23-/m0/s1 |
InChIキー |
UVKLGXYYCWVGIK-UEHPTQOCSA-N |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](C(CC(=O)O)CCl)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
同義語 |
dansyl-Glu-Gly-Arg-chloromethyl ester dansylglutamyl-glycyl-arginyl chloromethyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





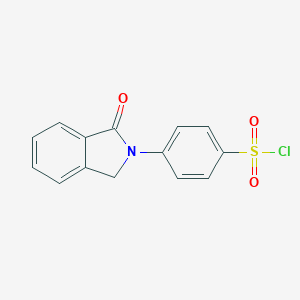
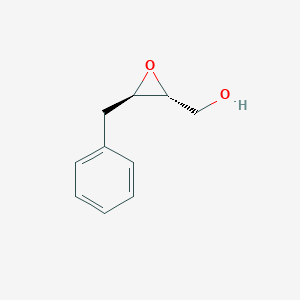


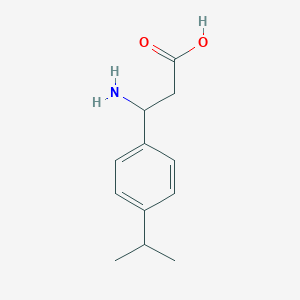
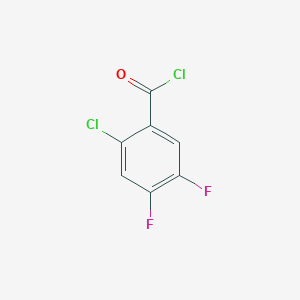
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
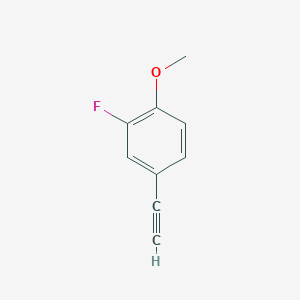
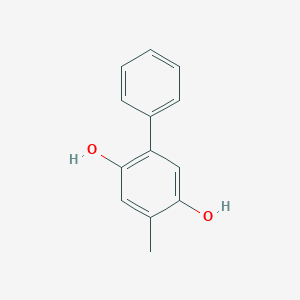
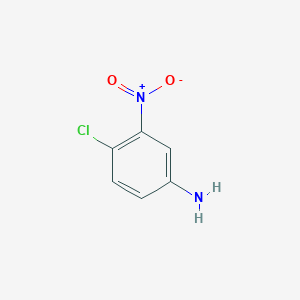
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
